molecular formula C30H50O4 B14703402 Diundecyl benzene-1,3-dicarboxylate CAS No. 18699-46-2

Diundecyl benzene-1,3-dicarboxylate

Cat. No.: B14703402
CAS No.: 18699-46-2
M. Wt: 474.7 g/mol
InChI Key: BZDYMMRVECIVTL-UHFFFAOYSA-N
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Description

Diundecyl benzene-1,3-dicarboxylate is a synthetic organic compound belonging to the class of aromatic dicarboxylate esters. Structurally, it consists of a benzene ring substituted with two carboxylate groups at the 1- and 3-positions, each esterified with an undecyl (C11) alkyl chain. Its molecular formula is C30H50O4, with an average molecular mass of 474.72 g/mol, identical to its structural isomer, diundecyl benzene-1,2-dicarboxylate (phthalate), but distinguished by the meta-substitution pattern of the carboxylate groups .

For example, benzene-1,3-dicarboxylate (PTA) ligands form supramolecular architectures, such as cobalt-based triple-stranded helicates, due to their flexible coordination geometry . The undecyl chains in this compound likely enhance hydrophobicity, making it suitable for applications requiring nonpolar environments, though its industrial use remains less documented compared to phthalate analogs.

Properties

CAS No.

18699-46-2

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

diundecyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-19-24-33-29(31)27-22-21-23-28(26-27)30(32)34-25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3

InChI Key

BZDYMMRVECIVTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecyl benzene-1,3-dicarboxylate is synthesized through the esterification of phthalic anhydride with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Diundecyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diundecyl benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

Diundecyl benzene-1,3-dicarboxylate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to various developmental and reproductive issues .

Comparison with Similar Compounds

Diundecyl Benzene-1,2-Dicarboxylate (Diundecyl Phthalate)

  • Molecular Formula : C30H50O4 .
  • Applications : Widely used as a plasticizer in polyvinyl chloride (PVC) production due to its compatibility and stability .

This compound

  • Applications : Primarily employed in coordination polymers and metal-organic frameworks (MOFs). For instance, benzene-1,3-dicarboxylate ligands facilitate the assembly of cobalt clusters into helical structures, highlighting their role in materials science .
  • Key Difference : The meta-substitution reduces steric hindrance compared to ortho-substituted phthalates, enabling diverse coordination modes in MOFs .

Ester Chain Length Variation

Dimethyl Acetylenedicarboxylate

  • Molecular Formula : C6H6O4 .
  • Applications : Reactive intermediate in organic synthesis (e.g., Diels-Alder reactions).
  • Safety : Requires stringent handling due to skin/eye irritation risks; classified as hazardous under REACH .

Dibutyl Benzene-1,2-Dicarboxylate

  • Molecular Formula : C16H22O4 .
  • Physical Properties : Lower molecular weight (282.33 g/mol) and higher density (1.053 g/cm³) compared to diundecyl analogs .

This compound

  • Physical Properties : Longer alkyl chains (C11) increase hydrophobicity and reduce volatility, enhancing thermal stability for high-temperature applications.

Core Structure Modifications

Dimethyl Adamantane-1,3-Dicarboxylate

  • Molecular Formula : C14H20O4 .
  • Structural Impact : The adamantane core imposes rigidity, contrasting with the planar benzene ring in dicarboxylates .

This compound

  • Structural Advantage : The benzene core allows π-π stacking interactions, beneficial for crystalline material design .

Data Table: Comparative Analysis of Dicarboxylate Derivatives

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications Safety Considerations
This compound C30H50O4 1,3- 474.72 Coordination polymers Limited data; assume lab precautions
Diundecyl benzene-1,2-dicarboxylate C30H50O4 1,2- 474.72 PVC plasticizer Endocrine disruption risks
Dimethyl acetylenedicarboxylate C6H6O4 Acetylene core 142.11 Organic synthesis Hazardous; skin/eye irritant
Dibutyl benzene-1,2-dicarboxylate C16H22O4 1,2- 282.33 Minor plasticizer No specific data
Dimethyl adamantane-1,3-dicarboxylate C14H20O4 1,3- (adamantane) 252.30 Laboratory research Lab-specific handling

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